6beta-Naltrexol

Description

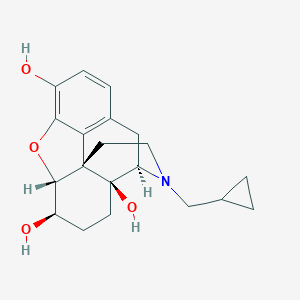

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEHKORQFVQJ-PYIJOLGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197942 | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49625-89-0, 20410-98-4 | |

| Record name | β-Naltrexol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49625-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Naltrexol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20410-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 49625-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.BETA.-NALTREXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W963M37T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzyme Kinetics of 6beta Naltrexol Formation

Biosynthesis and Enzymatic Reduction of Naltrexone (B1662487) to 6β-Naltrexol

The conversion of the 6-keto group of naltrexone to a hydroxyl group, resulting in the formation of 6β-naltrexol, is a reductive metabolic process. federalregister.govnih.gov This biotransformation is catalyzed by cytosolic enzymes in the liver. nih.govresearchgate.net

Identification and Characterization of Hepatic Dihydrodiol Dehydrogenase (DD) Isoforms (e.g., DD1, DD2, DD4)

The enzymatic reduction of naltrexone is a stereospecific process mediated by dihydrodiol dehydrogenase (DD) enzymes. federalregister.gov Specifically, isoforms DD1, DD2, and DD4, found in the liver, are responsible for this conversion. federalregister.govnih.gov Research using purified enzyme preparations from human liver has demonstrated that these DD isoforms stereospecifically reduce naltrexone to 6β-naltrexol. nih.gov It has been suggested that a genetic polymorphism of the DD4 isoform could be a contributing factor to the observed intersubject variability in the formation of 6β-naltrexol. nih.govnih.gov Furthermore, the DD4 enzyme also possesses hydroxysteroid dehydrogenase activity, which explains the potent inhibition of 6β-naltrexol formation by steroid hormones like testosterone (B1683101) and dihydrotestosterone (B1667394). nih.govnih.gov

Role of Aldo-Keto Reductase (AKR) Isoforms (e.g., AKR1C1, AKR1C2, AKR1C4) in Naltrexone Reduction

The aldo-keto reductase (AKR) superfamily of enzymes, which catalyze redox transformations, also plays a significant role in the metabolism of naltrexone. nih.govresearchgate.net Studies have identified that AKR1C1, AKR1C2, and AKR1C4 are all capable of reducing naltrexone. nih.gov Among these, AKR1C4 is notably the most efficient, being almost 1000 times more effective than AKR1C1 in this metabolic process, with AKR1C2 showing intermediate efficiency. nih.gov The high efficiency of AKR1C4 is thought to be a primary reason for the high ratio of 6β-naltrexol to naltrexone observed in humans. nih.gov The reduction of naltrexone by these enzymes is NADPH-dependent and occurs in the hepatic cytosol. doi.org

Inhibition studies further support the role of the AKR1C subfamily. Phenolphthalein, an inhibitor with selectivity for AKR1C isoforms (particularly AKR1C4), has been shown to inhibit naltrexone reduction by up to 98%. doi.org Other inhibitors, such as 5β-cholanic acid 3α,7α-diol (an AKR1C2 inhibitor) and medroxyprogesterone (B1676146) acetate (B1210297) (an inhibitor of AKR1C1, AKR1C2, and AKR1C4), also significantly inhibit this metabolic pathway. doi.org

Stereoselective Metabolism of Naltrexone to 6β-Naltrexol

The metabolic reduction of naltrexone is a stereospecific reaction, leading predominantly to the formation of the 6β-epimer, 6β-naltrexol. federalregister.govnih.gov This stereoselectivity is a key feature of the enzymes involved, namely the dihydrodiol dehydrogenases (DD1, DD2, and DD4). federalregister.govnih.gov In addition to 6β-naltrexol, a minor metabolite, 6α-naltrexol, is also formed. federalregister.gov The stereoselective synthesis of both the 6α- and 6β-hydroxy metabolites has been a subject of chemical research. osti.gov

In Vitro and In Vivo Metabolic Characterization

The kinetics of 6β-naltrexol formation have been studied in human liver cytosol, revealing important parameters and significant variability among individuals.

Kinetic Parameters of 6β-Naltrexol Formation in Human Liver Cytosol

Studies examining the kinetics of 6β-naltrexol formation from naltrexone in human liver cytosol preparations have determined key kinetic parameters. nih.gov The following table summarizes the ranges for the maximum velocity (Vmax), the Michaelis-Menten constant (Km), and the intrinsic clearance (CLint) based on research involving eight human liver cytosol preparations. nih.gov

| Kinetic Parameter | Range | Units |

| Vmax | 16 - 45 | nmol mg⁻¹ protein h⁻¹ |

| Km | 17 - 53 | µM |

| CLint | 0.3 - 2.2 | ml h⁻¹ mg⁻¹ protein |

This table presents the kinetic parameters for the formation of 6β-naltrexol from naltrexone in human liver cytosol. The data is sourced from a study by Porter et al. (2000). nih.gov

Intersubject Variability in 6beta-Naltrexol Formation Kinetics

Significant intersubject variability in the kinetic parameters of 6β-naltrexol formation has been consistently reported. nih.govnih.govoup.com This variability is evident in the wide ranges observed for Vmax, Km, and CLint values in studies of human liver cytosol. nih.govnih.gov The difference in metabolic rates can be substantial, with one report noting a 128-fold difference in the metabolite-to-parent drug ratio among individuals. oup.com

This variability is thought to have clinical implications and may be partly due to genetic polymorphisms in the enzymes responsible for naltrexone metabolism, such as dihydrodiol dehydrogenase DD4. nih.govnih.govoup.com Gender may also play a role, as some studies have observed higher plasma concentrations of 6β-naltrexol in women compared to men, potentially due to the inhibitory effects of androgens on the metabolizing enzymes. unina.it

Influence of Endogenous Compounds and Other Ligands on this compound Formation (e.g., Steroid Hormones, Opioid Agonists)

The metabolic production of this compound can be significantly influenced by the presence of other compounds that interact with the catalyzing enzymes. nih.gov Endogenous steroid hormones, in particular, have been shown to be potent competitive inhibitors of this metabolic pathway. nih.gov This inhibitory action is linked to the hydroxysteroid dehydrogenase activity of the enzymes involved, such as DD4. nih.gov

Testosterone and dihydrotestosterone are the most powerful inhibitors identified. nih.govoup.com Other substances, including the opioid antagonist naloxone (B1662785) and the compounds menadione (B1676200) and corticosterone, also demonstrate substantial inhibition of this compound formation. nih.gov In contrast, several clinically relevant opioid agonists and benzodiazepines have been found to be weak inhibitors, producing minimal effect on the reaction even at high concentrations. nih.gov

| Inhibitor | Type | Inhibition Potency |

|---|---|---|

| Testosterone | Steroid Hormone | Ki = 0.3 ± 0.1 µM |

| Dihydrotestosterone | Steroid Hormone | Ki = 0.7 ± 0.4 µM |

| Naloxone | Opioid Antagonist | >50% inhibition at 100 µM |

| Menadione | Chemical Compound | >50% inhibition at 100 µM |

| Corticosterone | Steroid Hormone | >50% inhibition at 100 µM |

| Morphine | Opioid Agonist | <20% inhibition at 100 µM |

| Oxycodone | Opioid Agonist | <20% inhibition at 100 µM |

| Oxymorphone | Opioid Agonist | <20% inhibition at 100 µM |

| Hydromorphone | Opioid Agonist | <20% inhibition at 100 µM |

| Benzodiazepines (range) | Drug Class | <20% inhibition at 100 µM |

Table 2: Inhibition of this compound formation by various endogenous and exogenous compounds in human liver cytosol. The data highlights the potent competitive inhibition by steroid hormones. nih.gov

Formation of Secondary Metabolites from this compound (e.g., 2-hydroxy-3-O-methyl-6beta-naltrexol)

Once formed, this compound undergoes further biotransformation to secondary metabolites prior to elimination. The primary pathway for the metabolism of this compound is conjugation. federalregister.gov Specifically, it is metabolized through glucuronidation, a Phase II metabolic reaction that increases the water solubility of the compound, facilitating its renal secretion. federalregister.gov

While other metabolic pathways for naltrexone, such as 2-hydroxylation and 3-O-methylation, have been identified, the formation of compounds like 2-hydroxy-3-O-methyl-6beta-naltrexol directly from this compound is less clearly defined in the literature. researchgate.net The predominant and well-documented secondary metabolic step for this compound is its conjugation with glucuronic acid. federalregister.govresearchgate.net

Pharmacological Characterization and Opioid Receptor Interactions of 6beta Naltrexol

Opioid Receptor Binding Affinity and Selectivity

6beta-Naltrexol, a major active metabolite of naltrexone (B1662487), demonstrates a distinct binding profile across the three primary opioid receptors: mu (MOR), kappa (KOR), and delta (DOR). Its affinity for these receptors determines its pharmacological activity as an opioid antagonist.

This compound binds with high affinity to the mu-opioid receptor. Reported binding affinity (Ki) values for this compound at the MOR vary slightly across studies, with values such as 2.12 nM and 1.4 nM being documented. wikipedia.orgmdpi.com In comparison, its parent compound, naltrexone, generally displays a higher affinity for the MOR. wikipedia.org Studies directly comparing the two compounds have found that naltrexone exhibits an approximately two-fold higher affinity for the MOR binding site than this compound. nih.gov For instance, one study in monkey brain membranes reported a Ki value of 0.31 nM for naltrexone versus 0.74 nM for this compound, while another reported Ki values of 0.5 nM for naltrexone and 1.4 nM for this compound. mdpi.com This indicates that while this compound is a potent MOR ligand, it is modestly less potent than naltrexone in this regard. nih.gov

Table 1: Comparative Binding Affinities (Ki, nM) at the Mu-Opioid Receptor (MOR)

| Compound | Binding Affinity (Ki, nM) | Source |

|---|---|---|

| This compound | 2.12 | wikipedia.org |

| 1.4 | mdpi.com | |

| 0.74 | ||

| Naltrexone | ~0.5-0.6 | iu.edu |

| 0.5 | mdpi.com | |

| 0.31 |

This compound also demonstrates significant affinity for the kappa-opioid receptor. Reported Ki values for the KOR are in the low nanomolar range, with studies documenting values of 7.24 nM and 2 nM. wikipedia.orgmdpi.com This places its KOR affinity as slightly lower than its affinity for the MOR.

Compared to the mu and kappa receptors, this compound has a considerably lower binding affinity for the delta-opioid receptor. wikipedia.orgmdpi.com Ki values have been reported as 213 nM and 29 nM. wikipedia.orgmdpi.com This demonstrates a clear selectivity for the MOR and KOR over the DOR. Based on these binding characteristics, this compound shows a 3.5-fold selectivity for the MOR over the KOR and up to 100-fold selectivity for the MOR over the DOR. wikipedia.org

Table 2: Opioid Receptor Binding Affinity Profile (Ki, nM)

| Compound | Mu (MOR) | Kappa (KOR) | Delta (DOR) | Source |

|---|---|---|---|---|

| This compound | 2.12 | 7.24 | 213 | wikipedia.org |

| 1.4 | 2 | 29 | mdpi.com | |

| Naltrexone | 0.5 | 1 | 7 | mdpi.com |

Kappa-Opioid Receptor (KOR) Binding Characteristics

Functional Antagonism at Opioid Receptors

The functional consequence of this compound's binding to opioid receptors is antagonism, meaning it blocks the action of opioid agonists. However, its mechanism of antagonism is notably different from that of its parent compound, naltrexone.

This compound is characterized as a neutral antagonist at the mu-opioid receptor. wikipedia.orgoup.comoup.com A neutral antagonist is a type of receptor antagonist that binds to a receptor but does not provoke a biological response. It blocks the receptor, preventing agonists from binding and eliciting a response, but it does not have any intrinsic activity of its own. Crucially, a neutral antagonist does not alter the basal, or constitutive, signaling activity of the receptor. wikipedia.orgoup.comoup.com Studies have shown that this compound inhibits the activation of opioid receptors without suppressing their basal signaling, which is the defining characteristic of a neutral antagonist. oup.com

The mechanism of this compound's neutral antagonism contrasts sharply with the mechanism of inverse agonists like naltrexone and naloxone (B1662785). wikipedia.orgresearchgate.net An inverse agonist is a drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. It not only blocks the effects of agonists but also reduces the basal, ligand-independent activity of the receptor. mdpi.com

While both neutral antagonists and inverse agonists block the effects of opioid agonists, the key distinction lies in their effect on the receptor's baseline activity. researchgate.net this compound, being a neutral antagonist, simply prevents receptor activation. mdpi.com In contrast, naltrexone and naloxone, as inverse agonists, actively suppress the spontaneous, basal signaling of the MOR. mdpi.comoup.com This difference is particularly evident in systems where opioid receptors have been sensitized by prior exposure to agonists. mdpi.com Because it does not reduce basal MOR signaling, this compound has a much lower potential to precipitate withdrawal symptoms compared to naltrexone at doses that achieve similar levels of opioid receptor blockade. wikipedia.org

Modulation of Basal Opioid Receptor Signaling

6β-Naltrexol is characterized as a neutral antagonist at opioid receptors, a property that distinguishes it from inverse agonists like naltrexone and naloxone. oup.comoup.comamegroups.org This neutrality means that 6β-naltrexol inhibits the activation of opioid receptors by agonists without suppressing the basal, or spontaneous, signaling activity of these receptors. oup.comoup.comamegroups.org In opioid-naïve systems, 6β-naltrexol does not alter the basal signaling of μ-opioid (MOR) and δ-opioid (DOR) receptors. federalregister.gov

Research indicates that while naloxone and naltrexone act as neutral antagonists in untreated cells, they exhibit inverse agonist properties after pretreatment with morphine. nih.gov In contrast, 6β-naltrexol maintains its neutral antagonist profile regardless of morphine exposure. nih.gov This compound can also inhibit the inverse agonist effects of naloxone both in vitro and in vivo. federalregister.govresearchgate.net The binding affinities (Ki) of 6β-naltrexol have been determined as 2.12 nM for the μ-opioid receptor, 212 nM for the δ-opioid receptor, and 7.42 nM for the κ-opioid receptor. federalregister.gov This demonstrates a higher affinity for the μ- and κ-opioid receptors compared to the δ-opioid receptor. federalregister.govwikipedia.org Specifically, it has about half the affinity for the MOR compared to naltrexone. wikipedia.org

The neutral antagonist properties of 6β-naltrexol are significant because the suppression of basal MOR signaling by inverse agonists is thought to contribute to the precipitation of withdrawal symptoms in opioid-dependent individuals. federalregister.govnih.gov By not affecting this basal activity, 6β-naltrexol is associated with less severe withdrawal manifestations. oup.comoup.comamegroups.org

Pharmacokinetic Profiles of 6beta Naltrexol in Preclinical Models

Absorption and Distribution Characteristics

The movement of 6beta-Naltrexol into and throughout the body has been a subject of several animal studies, focusing on its ability to cross critical biological barriers and its binding affinity to plasma proteins.

Blood-Brain Barrier Permeability and Central Nervous System Exposure in Animal Studies

Research indicates that this compound has a limited capacity to cross the blood-brain barrier (BBB) in mature animal models, suggesting a degree of peripheral selectivity. wikipedia.orgoup.comoup.com This restricted passage into the central nervous system (CNS) is in contrast to its parent compound, naltrexone (B1662487). oup.comoup.com

In mice, studies have shown that this compound is approximately 10-fold more potent in antagonizing the gastrointestinal effects of hydrocodone (a peripheral action) than its central antinociceptive effects. oup.comoup.com This suggests lower CNS exposure compared to its peripheral availability. Naltrexone, by contrast, demonstrated equipotent blockade of both central and peripheral effects under similar conditions. oup.comoup.com The enhanced polarity of this compound is thought to be a primary factor limiting its passive diffusion across the BBB. oup.comoup.com Additionally, active efflux transporters, such as P-glycoprotein (P-gp), may contribute to its restricted CNS entry. oup.comoup.com

Despite this limited permeability, this compound can still access the brain and exert central opioid receptor antagonism when present at sufficient concentrations. wikipedia.org Studies in ICR mice have shown that this compound does enter the CNS, as evidenced by its ability to block morphine-induced antinociception and locomotor activity. nih.gov In these studies, this compound was found to be roughly equipotent to naloxone (B1662785) and 4.5- to 10-fold less potent than naltrexone in blocking these central effects. nih.gov

Interestingly, the permeability of the BBB to this compound appears to be developmentally regulated. In postnatal mice, this compound can readily enter the juvenile brain until at least postnatal day 14, a period during which the BBB is still maturing. researchgate.net

A study in male Wistar rats that were administered naltrexone subcutaneously found only very small amounts of this compound in the brain, while it was not detected in the plasma. nih.gov In contrast, a study in pregnant mice revealed that maternally administered this compound readily crosses the placental barrier and enters the fetal brain, reaching levels significantly higher than in the maternal brain. researchgate.netnih.gov This suggests a preferential delivery to the fetal CNS before the full development of the BBB. nih.gov

Table 1: Comparative CNS Activity of this compound and Naltrexone in Mice

| Compound | Central Effect Blockade (Antinociception) | Peripheral Effect Blockade (GI Transit) | Potency Ratio (Peripheral vs. Central) |

|---|---|---|---|

| This compound | Less potent than naltrexone | Nearly equipotent to naltrexone | ~10-fold greater potency for peripheral effects oup.comoup.com |

| Naltrexone | Potent | Potent | Near equal potency for both effects oup.comoup.com |

Plasma Protein Binding in Various Species

The binding of this compound to plasma proteins has been investigated across several species, with studies indicating generally low binding. This low level of protein binding suggests that a high fraction of the compound is free in the circulation to distribute to tissues and interact with receptors.

In vitro studies have determined the extent of plasma protein binding in multiple species. One study reported that the binding of naltrexone in rat plasma was between 41% and 59%. hres.ca Another comprehensive study determined the unbound fraction of this compound in the plasma of various species at concentrations ranging from 0.5 to 50 ng/mL. The results, summarized in the table below, show a consistently high unbound fraction across all tested species, indicating low plasma protein binding. frontiersin.org For comparison, naltrexone's plasma protein binding is also considered low, at approximately 21%. hres.cahres.ca

Table 2: Unbound Fraction of this compound in Plasma of Various Species

| Species | Mean Unbound Fraction (%) ± SD |

|---|---|

| Guinea Pig | 91 ± 6 frontiersin.org |

| Mouse | 95 ± 5 frontiersin.org |

| Dog | 92 ± 11 frontiersin.org |

| Human | 90 ± 5 frontiersin.org |

Placental Transfer in Animal Models

Preclinical studies indicate that this compound can cross the placental barrier. In pregnant mice, it has been demonstrated that maternally administered this compound readily transits the placenta and enters the fetal circulation and brain. researchgate.netnih.gov Notably, the concentration of this compound in the fetal brain was found to be substantially higher than in the maternal brain, suggesting a preferential delivery to the fetus. researchgate.netnih.gov

In contrast, a study in pregnant guinea pigs showed slow placental transfer of this compound. nih.gov This same study observed that naltrexone exhibited more rapid placental transfer and resulted in approximately 10-fold higher levels in both fetal and maternal brains compared to this compound at the same dose. nih.gov

In vitro models using a "placenta-on-a-chip" with co-cultured human trophoblast and endothelial cells have also been employed to study the transport of naltrexone and this compound. mdpi.comacs.org In this system, when a mixture of naltrexone and this compound was introduced to the maternal compartment, a small percentage was detected in the fetal compartment. Specifically, the concentration in the fetal compartment reached about 2.2% of the initial maternal concentration for this compound. mdpi.comacs.org In an acellular version of the model, the transfer was higher, with about 10.3% of the initial concentration of this compound reaching the fetal side. mdpi.comacs.org

The physicochemical properties of the parent compound, naltrexone, such as its high lipid solubility and low plasma protein binding, are factors that generally facilitate placental transfer. semanticscholar.org In contrast, this compound is more hydrophilic, which may lead to more minimal placental transfer compared to naltrexone. semanticscholar.org

Elimination and Half-Life in Animal Systems

The processes of how this compound is cleared from the body, including its excretion in urine and its persistence as measured by elimination half-life, have been characterized in several animal models.

Urinary Excretion of this compound and its Conjugates

Urinary excretion is a primary route for the elimination of this compound and its metabolites. Studies in various species demonstrate that a significant portion of administered naltrexone is recovered in the urine as this compound, both in its free form and as a conjugate.

In monkeys, after intravenous administration of naltrexone, the total urinary recovery of the parent drug and its metabolites over 48 hours was 52% of the dose. researchgate.net In another study involving monkeys chronically receiving oral naltrexone, there was very little free beta-naltrexol excreted, and a sex-related difference was noted, with females excreting more than double the total base compared to males. nih.govresearchgate.net

In rabbits given naltrexone, conjugated naltrexone was the main urinary metabolite. nih.govresearchgate.net However, studies have shown that rabbits have much lower levels of unconjugated this compound compared to humans. nih.gov

In rats receiving a high oral dose of naltrexone, less than 1% of the dose was accounted for in the 24-hour urine, indicating that while this compound is produced, other elimination pathways are significant in this species. nih.govresearchgate.net

The renal clearance of this compound has been measured to be between 230 to 369 ml/min, which suggests that in addition to glomerular filtration, an active renal tubular secretory mechanism is involved in its excretion. hres.cafda.gov

Comparative Elimination Half-Life with Naltrexone in Animal Models

Across different animal models, this compound consistently demonstrates a longer elimination half-life compared to its parent compound, naltrexone. This longer half-life means that this compound persists in the body for a more extended period.

In a study on Beagle dogs receiving intramuscular this compound, the plasma concentration-time curve was best described by a two-compartment model. researchgate.net The timed urinary excretion profile in dogs showed that naltrexone is metabolized and excreted rapidly, whereas the free this compound metabolite could be detected for up to 6 days. researchgate.net

In rats, the terminal half-life of naltrexone in the brain and plasma was approximately 8.0 and 11.4 hours, respectively. nih.gov

A study in mice assessing the duration of antagonist activity found that the time for the effect to decrease by 50% was 80 minutes for naltrexone, 125 minutes for naloxone, and 340 minutes for this compound. nih.gov This longer duration of action for this compound is consistent with its longer pharmacokinetic terminal half-life. researchgate.netnih.gov

In non-pregnant adult guinea pigs, the elimination half-life of this compound was found to be 2.1 hours after oral administration and 1.1 hours following intravenous delivery. nih.gov

Table 3: Comparative Elimination Half-Life of Naltrexone and this compound in Animal Models

| Species | Compound | Elimination Half-Life | Route of Administration | Notes |

|---|---|---|---|---|

| Rat | Naltrexone | ~8.0 hours (Brain) nih.gov | Subcutaneous | - |

| Rat | Naltrexone | ~11.4 hours (Plasma) nih.gov | Subcutaneous | - |

| Guinea Pig | This compound | 2.1 hours nih.gov | Oral | - |

| Guinea Pig | This compound | 1.1 hours nih.gov | Intravenous | - |

| Mouse | Naltrexone | Duration of activity to decrease by 50% was 80 minutes nih.gov | Not Specified | Duration of antagonist activity measured |

| Mouse | This compound | Duration of activity to decrease by 50% was 340 minutes nih.gov | Not Specified | Duration of antagonist activity measured |

Pharmacokinetic Modeling in Animal Species (e.g., Two-Compartment Model in Dogs)

The pharmacokinetic properties of this compound have been characterized in preclinical animal models. researchgate.netnih.gov In particular, studies in Beagle dogs have provided detailed insights into its absorption, distribution, and elimination. researchgate.netnih.gov Following intramuscular administration in dogs, the plasma concentration-time curve of this compound was found to be best described by a two-compartment model with first-order absorption. researchgate.netnih.govfederalregister.gov This model holds true for both single and multiple dosing regimens. researchgate.netnih.gov

A study involving the intramuscular injection of this compound in Beagle dogs established key pharmacokinetic parameters. researchgate.netnih.gov After a single dose, the initial distribution phase (t1/2α) was rapid, followed by a longer terminal elimination phase (t1/2β). researchgate.netnih.gov When the drug was administered daily for seven days, the pharmacokinetic parameters on the final day showed no significant difference from the initial dose, indicating that repeated administration does not alter the plasma kinetics of this compound. researchgate.netnih.gov

The detailed pharmacokinetic parameters from this study in Beagle dogs are presented below.

| Pharmacokinetic Parameter | Single Dosing (Mean ± SD) | Last Dosing (Multiple) (Mean ± SD) | Unit |

|---|---|---|---|

| Distribution Half-Life (t1/2α) | 0.26 ± 0.23 | 0.19 ± 0.18 | h |

| Elimination Half-Life (t1/2β) | 4.77 ± 1.65 | 5.79 ± 1.50 | h |

| Maximum Plasma Concentration (Cmax) | 81.65 ± 5.61 | 79.82 ± 10.5 | ng/mL |

| Time to Peak Concentration (tpeak) | 0.27 ± 0.07 | 0.18 ± 0.08 | h |

| Clearance (CLs) | 1.20 ± 0.06 | 1.12 ± 0.07 | L/kg/h |

| Volume of Distribution (V/Fc) | 1.94 ± 0.15 | 2.10 ± 0.27 | L/kg |

| Area Under the Curve (AUC0-t) | 166.82 ± 7.68 | 173.23 ± 9.49 | ng·h/mL |

Data derived from studies in Beagle dogs following intramuscular administration. researchgate.netnih.gov

Implications of Differential Pharmacokinetics for Naltrexone's Overall Pharmacological Effects

A key difference lies in the duration of action. This compound has a longer terminal half-life and duration of antagonist activity than naltrexone. ontosight.ainih.gov This sustained presence in the body suggests that this compound is a major contributor to the long-lasting therapeutic effects and opioid receptor blockade observed during naltrexone therapy. ontosight.ainih.govoup.com

Furthermore, the two compounds exhibit different potency and selectivity profiles in preclinical models. oup.comresearchgate.net In mice, naltrexone is equipotent in blocking both the central nervous system (CNS) and peripheral effects of opioids. oup.comresearchgate.net In contrast, this compound demonstrates a marked peripheral selectivity, showing approximately 10-fold greater potency for antagonizing opioid-induced effects on gastrointestinal transit compared to its effects on CNS-mediated antinociception. oup.comresearchgate.net In monkeys, this compound was found to be considerably less potent—by as much as 100-fold—than naltrexone at inhibiting central opioid effects. oup.com This difference is thought to be due to the enhanced polarity of this compound, which limits its ability to cross the blood-brain barrier. oup.com

Despite its lower potency in the CNS and limited access to the brain, the substantially higher plasma levels of this compound suggest it may still contribute to the central opioid receptor antagonism of naltrexone. wikipedia.orgoup.com

Another critical distinction is their mechanism of action at the µ-opioid receptor. wikipedia.orgwikipedia.org While naltrexone can act as an inverse agonist, this compound is considered a neutral antagonist. wikipedia.orgwikipedia.orgresearchgate.net A neutral antagonist blocks the receptor without suppressing its basal signaling activity. oup.comresearchgate.net This property means that this compound is less likely to precipitate severe withdrawal symptoms in opioid-dependent animal models compared to inverse agonists like naltrexone. wikipedia.orgoup.com

Advanced Analytical Methodologies for 6beta Naltrexol Research

Quantitative and Qualitative Analysis Techniques in Biological Matrices

The choice of analytical technique for 6beta-naltrexol is often dictated by the required sensitivity, the complexity of the biological matrix, and the specific research question. High-performance liquid chromatography (HPLC) coupled with various detectors, and more advanced mass spectrometry-based methods, are the cornerstones of this compound analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound in biological samples. nih.govnih.govresearchgate.net Several HPLC methods have been developed, often for the simultaneous determination of naltrexone (B1662487) and this compound in human serum or plasma. nih.govnih.govresearchgate.netresearchgate.net

One established HPLC method utilizes a reverse-phase ODS-column with electrochemical detection. nih.govnih.govresearchgate.net In this approach, after extraction, the sample is chromatographed, and the analytes are detected based on their electrochemical properties. nih.govnih.govresearchgate.net The mobile phase typically consists of a phosphate (B84403) buffer solution with an organic modifier like acetonitrile (B52724) and ion-pair reagents to optimize separation. nih.govnih.govresearchgate.net This method has demonstrated good sensitivity, with a limit of quantification for this compound as low as 1.0 ng/ml in human serum. nih.govnih.gov

Another approach involves HPLC with UV spectrophotometric detection. researchgate.netnih.govresearchgate.net This technique offers a cost-effective and accessible alternative to more complex detectors. researchgate.net A recently developed environmentally friendly HPLC-UV method uses a Kinetex EVO C18 column with a mobile phase of methanol (B129727) and ortho-phosphoric acid in water, achieving a detection wavelength of 204 nm. researchgate.net This method was validated according to U.S. Food and Drug Administration guidelines and successfully applied to quantify naltrexone and this compound in patients. researchgate.net Some HPLC/UV methods have reported a limit of quantification of 2 ng/ml for this compound. nih.govresearchgate.net

| Technique | Detector | Sample Matrix | Limit of Quantification (LOQ) for this compound | Key Features |

| HPLC | Electrochemical | Human Serum | 1.0 ng/ml nih.govnih.gov | Utilizes a reverse-phase ODS-column and ion-pair reagents. nih.govnih.gov |

| HPLC | UV | Human Plasma | 2.0 ng/ml nih.govresearchgate.net | Cost-effective and accessible; a recent method uses a Kinetex EVO C18 column. researchgate.netnih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

For applications demanding higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govresearchgate.netsemanticscholar.orgnih.govnih.govresearchgate.netresearchgate.netjyoungpharm.org This technique combines the superior separation capabilities of liquid chromatography with the precise mass detection of tandem mass spectrometry, allowing for the accurate quantification of this compound even at very low concentrations.

LC-MS/MS methods have been developed for the analysis of this compound in various biological matrices, including human, rat, and rabbit plasma, as well as in vitro incubation buffers. semanticscholar.orgnih.govresearchgate.netjyoungpharm.org These methods often employ a simple liquid-liquid extraction for sample preparation. semanticscholar.orgnih.govnih.govjyoungpharm.org Chromatographic separation is typically achieved on a C18 analytical column with an isocratic or gradient elution using a mobile phase containing formic acid and methanol or acetonitrile. nih.govresearchgate.netsemanticscholar.orgnih.govnih.gov Detection is performed in the positive ion mode using multiple reaction monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions for this compound and its deuterated internal standard. semanticscholar.orgnih.govnih.gov

The sensitivity of LC-MS/MS methods is exceptional, with lower limits of quantitation (LLOQ) reported as low as 0.1 ng/mL in plasma and 10 ng/mL in incubation buffers. semanticscholar.orgnih.govresearchgate.netjyoungpharm.org One highly sensitive automated LC-MS/MS assay reported an LLOQ of just 5 pg/mL in human plasma, which is critical for detailed pharmacokinetic studies. researchgate.net The linear range of these assays is typically wide, for instance, from 10 to 800 ng/mL, making them suitable for various research applications, including enzyme kinetic studies. semanticscholar.orgresearchgate.netjyoungpharm.org

| Sample Matrix | LLOQ | Linear Range | Internal Standard | Key Methodological Features |

| Human, Rat, Rabbit Plasma | 0.1 ng/mL nih.gov | 0.1 - 100 ng/mL nih.gov | Deuterated analogues of naltrexone and this compound nih.gov | Liquid-liquid extraction, isocratic elution on an ODS-AQ HPLC column. nih.gov |

| Human Plasma | 5 pg/mL researchgate.net | 0.005 - 100 ng/mL researchgate.net | Not specified | Automated, high-throughput method. researchgate.net |

| Incubation Buffer | 10 ng/mL semanticscholar.orgresearchgate.netjyoungpharm.org | 10 - 800 ng/mL semanticscholar.orgresearchgate.netjyoungpharm.org | Colchicine semanticscholar.org | Liquid-liquid extraction with methyl tert-butyl ether, short 5-minute run time. semanticscholar.orgresearchgate.netjyoungpharm.org |

| Human Plasma | 7.2 ng/mL nih.gov | Not specified | Naloxone (B1662785) nih.gov | Liquid-liquid extraction with methyl-tertiary-butyl ether. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS), particularly with tandem mass spectrometry (GC-MS/MS), represents another powerful technique for the determination of this compound. nih.govnih.govnih.gov This method often requires derivatization of the analyte to increase its volatility and thermal stability for gas chromatographic analysis.

A common approach involves a one-step derivatization with pentafluoropropionic anhydride (B1165640) after solid-phase extraction (SPE) of the plasma sample. nih.gov This process forms the trispentafluoropropionyl derivative of this compound. nih.gov The analysis is then performed using negative ion chemical ionization-mass spectrometry, which provides high specificity. nih.govnih.gov Deuterated isotopomers of this compound are typically used as internal standards to ensure accurate quantification. nih.gov

GC-MS methods have achieved excellent sensitivity, with a limit of quantitation (LOQ) of 0.1 ng/mL in plasma and urine. nih.govresearchgate.net The precision and accuracy of these methods are high, with intra- and inter-assay coefficients of variation generally below 10%. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological method that can be used for the detection of this compound. While not as specific as chromatographic methods, ELISA can be a useful screening tool. Commercial ELISA kits are available for the detection of naltrexone and its metabolites. google.com These assays are based on the principle of competitive binding, where the this compound in the sample competes with a labeled drug for a limited number of antibody binding sites. thermofisher.com The development of monoclonal antibodies with high specificity for naltrexone and its metabolites has been a focus of research to improve the accuracy of these immunoassays. google.com

Sample Preparation and Extraction Methodologies (e.g., Liquid-Liquid Extraction)

Effective sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte before instrumental analysis. Liquid-liquid extraction (LLE) is a widely employed technique for the isolation of this compound from biological fluids like serum, plasma, and incubation buffers. nih.govnih.govresearchgate.netsemanticscholar.orgnih.govnih.govresearchgate.netjyoungpharm.org

In a typical LLE procedure for this compound, the sample is made basic (e.g., pH 9) and then extracted with an organic solvent. nih.govnih.govresearchgate.net Various solvents have been utilized, including butyl acetate (B1210297) and methyl tert-butyl ether (MTBE). nih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.netjyoungpharm.org MTBE has been shown to provide high extraction recovery. semanticscholar.orgresearchgate.netjyoungpharm.org Following extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the analytical system. semanticscholar.orgnih.gov In some methods, a back-extraction step is included, where the analytes are transferred from the organic solvent into an acidic aqueous solution, which can further purify the sample. nih.govnih.govresearchgate.net

Solid-phase extraction (SPE) is another common technique, particularly for GC-MS analysis. nih.govresearchgate.net In this method, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of solvent. Octadecyl (C18) SPE columns are frequently used for the extraction of this compound. researchgate.net

For urine samples, a hydrolysis step using β-glucuronidase is often necessary before extraction to cleave the glucuronide conjugate of this compound, allowing for the measurement of the total concentration. spectroscopyonline.com

Internal Standards and Calibration Curve Development for Research Quantification

The use of an appropriate internal standard (IS) is essential for accurate quantification in chromatographic methods. The IS is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. It helps to correct for variations in sample preparation and instrument response.

For LC-MS/MS and GC-MS/MS analysis of this compound, deuterated analogs such as This compound-d3 (B593388) or This compound-d4 (B12066067) are the ideal internal standards. nih.govresearchgate.netnih.govnih.govbiomol.com These isotopically labeled standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction and ionization, which leads to highly accurate and precise results. Other compounds, such as nalorphine (B1233523) and naloxone, have also been used as internal standards in HPLC methods. nih.govnih.govresearchgate.netnih.govresearchgate.net

Method Validation Parameters for Research Applications

The reliability and accuracy of data in this compound research are contingent upon the thorough validation of the analytical methods used. Key parameters, including linearity, limit of quantification, precision, accuracy, and stability, are rigorously assessed to ensure the data's integrity. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques for which these parameters are established. nih.govresearchgate.net

Linearity: An analytical method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For this compound, linearity is typically established over a range of concentrations relevant to research applications. For instance, an HPLC method with UV detection demonstrated linearity for this compound in the range of 2 to 100 ng/mL, with a regression correlation coefficient (r²) greater than 0.998. researchgate.net An LC-MS/MS method showed a broader linear range of 0.5 to 200 ng/mL with an r² greater than 0.999. researchgate.net Another LC-MS/MS method developed for in vitro studies reported excellent linearity for this compound over a concentration range of 10-800 ng/mL, with a correlation coefficient ranging from 0.990 to 0.998. semanticscholar.org

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. For this compound, the LOQ varies depending on the analytical instrumentation's sensitivity. An HPLC method with electrochemical detection reported an LOQ of 1.0 ng/mL in human serum. nih.gov More sensitive LC-MS/MS methods have achieved lower LOQs, with one study reporting an LOQ of 0.5 ng/mL. researchgate.net For in vitro enzyme kinetic studies, an LC-MS/MS method established an LLOQ of 10 ng/mL for 6-beta naltrexol. researchgate.net

Precision: The precision of an analytical method describes the closeness of repeated individual measurements of the analyte. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is assessed at both intra-day (within a single day) and inter-day (between different days) levels. For an HPLC method, the within-day precision for this compound ranged from 0.8% to 4.2%, while the between-day precision was 4.2%. nih.gov A gas chromatography-mass spectrometry (GC-MS) method showed intra-assay CVs of 3.1-5.7% and inter-assay CVs of 5.9-9.1% for this compound. semanticscholar.org An LC-MS/MS method for plasma analysis reported a coefficient of variation for assay precision of less than 11.520%. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value of the analyte concentration. It is often expressed as the percentage of the nominal concentration. In one HPLC-based study, the analyzed concentrations of this compound differed from the theoretical concentrations by 2.6%. nih.gov A GC-MS method reported intra-assay accuracy for this compound with percentage of target concentrations between 107-120% and inter-assay accuracy between 110-113%. semanticscholar.org An LC-MS/MS method demonstrated accuracy exceeding 93.465%. nih.gov For an in vitro LC-MS/MS method, the intra- and inter-day accuracy for 6-beta naltrexol was within ±15.0%. semanticscholar.org

Stability: The stability of this compound in biological samples under various storage and handling conditions is a critical parameter to ensure that the measured concentration reflects the in vivo concentration at the time of sampling. One study indicated that serum samples containing this compound were stable for 30 days when stored at -20°C, as demonstrated by between-day precision results. nih.gov Another study using a GC-MS method assessed bench-top stability and found that concentrations of this compound did not decrease by more than 10% from the zero-hour controls at 3, 6, and 24 hours. semanticscholar.org

| Parameter | Methodology | Matrix | Finding | Source |

|---|---|---|---|---|

| Linearity | HPLC/UV | Blood Serum/Plasma | 2 to 100 ng/mL (r² > 0.998) | researchgate.net |

| Linearity | LC-MS/MS | Blood Serum/Plasma | 0.5 to 200 ng/mL (r² > 0.999) | researchgate.net |

| Linearity | LC-MS/MS | Incubation Buffer | 10-800 ng/mL (r² = 0.990-0.998) | semanticscholar.org |

| Limit of Quantification (LOQ) | HPLC (electrochemical) | Human Serum | 1.0 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | LC-MS/MS | - | 0.5 ng/mL | researchgate.net |

| Precision (Intra-day) | HPLC | - | 0.8% to 4.2% (RSD) | nih.gov |

| Precision (Inter-day) | HPLC | - | 4.2% (RSD) | nih.gov |

| Precision (Intra-assay) | GC-MS | Plasma | 3.1-5.7% (CV) | semanticscholar.org |

| Precision (Inter-assay) | GC-MS | Plasma | 5.9-9.1% (CV) | semanticscholar.org |

| Accuracy | HPLC | - | 2.6% difference from theoretical | nih.gov |

| Accuracy (Intra-assay) | GC-MS | Plasma | 107-120% of target | semanticscholar.org |

| Accuracy (Inter-assay) | GC-MS | Plasma | 110-113% of target | semanticscholar.org |

| Stability | - | Serum | Stable for 30 days at -20°C | nih.gov |

| Stability (Bench-top) | GC-MS | Plasma | ≤10% decrease at 24 hours | semanticscholar.org |

Application of Analytical Methods in Enzyme Kinetic and Metabolic Profiling Studies

Validated analytical methods are indispensable for investigating the enzymatic conversion of naltrexone to this compound and for characterizing its metabolic profile. These studies provide insights into the variability of naltrexone metabolism and the factors that can influence it.

Enzyme Kinetic Studies: The kinetics of this compound formation are primarily studied in human liver cytosol preparations, as the conversion of naltrexone is mediated by cytosolic dihydrodiol dehydrogenase enzymes. nih.govoup.com A key study utilized HPLC to quantify the formation of this compound and determine the enzyme kinetic parameters. nih.gov The study found that the formation of this compound followed Michaelis-Menten kinetics. nih.gov

The kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), for the formation of this compound from naltrexone were determined in eight different human liver cytosol preparations. nih.govnih.gov The Vmax values ranged from 16 to 45 nmol/mg protein/h, and the Km values ranged from 17 to 53 µM. nih.govnih.gov This inter-individual variability in kinetic parameters suggests potential differences in naltrexone metabolism among individuals. nih.gov

| Kinetic Parameter | Value Range | Enzyme Source | Source |

|---|---|---|---|

| Vmax | 16–45 nmol/mg protein/h | Human Liver Cytosol | nih.govnih.gov |

| Km | 17–53 µM | Human Liver Cytosol | nih.govnih.gov |

Metabolic Profiling Studies: Analytical methods are also applied to investigate the metabolic profile of naltrexone, with a focus on the formation of this compound and the influence of various substances on this metabolic pathway. For example, the same HPLC method used for kinetic studies was employed to screen for potential inhibitors of this compound formation. nih.gov It was found that steroid hormones such as testosterone (B1683101) and dihydrotestosterone (B1667394) were potent competitive inhibitors. nih.govnih.gov

Furthermore, an LC-MS/MS method was developed and applied to assess the effect of uremic toxins on the metabolic reduction of naltrexone in vitro. semanticscholar.org This study quantified the formation of this compound in the presence of various uremic toxins, demonstrating that such validated analytical methods are well-suited for conducting enzyme kinetic and metabolic inhibition studies. semanticscholar.orgresearchgate.net These investigations are crucial for understanding potential drug-drug interactions and the impact of physiological and pathological conditions on naltrexone metabolism.

Future Research Directions and Translational Potential of 6beta Naltrexol

Development of Novel Drug Delivery Systems for 6beta-Naltrexol

The physicochemical properties of 6β-naltrexol present challenges for conventional drug delivery, particularly via the transdermal route, due to its hydrophilic nature which limits its ability to permeate the skin. researchgate.netnih.gov Consequently, significant research has focused on developing novel drug delivery systems to enhance its therapeutic potential.

Enhancement of Transdermal Delivery via Codrugs

A promising strategy to overcome the poor skin permeability of 6β-naltrexol is the "codrug" approach. researchgate.netnih.gov This involves covalently linking 6β-naltrexol to another molecule (a promoiety) to create a new chemical entity with more favorable physicochemical properties for skin absorption. Once absorbed, the codrug is designed to be cleaved by enzymes in the skin, releasing the active parent drugs. researchgate.netscispace.com

One notable example is the synthesis of a carbonate codrug linking 6β-naltrexol with hydroxybupropion (B195616), the active metabolite of the smoking cessation aid bupropion. researchgate.netnih.gov This approach is particularly innovative as it aims to simultaneously deliver two therapeutic agents for the potential combined treatment of alcohol and tobacco dependence. researchgate.net

In vitro studies using human skin have demonstrated the success of this strategy. The codrug of 6β-naltrexol and hydroxybupropion significantly increased the flux of 6β-naltrexol across the skin compared to the 6β-naltrexol base alone. nih.gov The codrug itself is hydrolyzed during skin permeation, releasing both 6β-naltrexol and hydroxybupropion. nih.gov The enhanced delivery is attributed to the codrug's higher lipophilicity and rapid bioconversion within the skin. researchgate.netnih.gov

| Compound | Mean Flux (ng/cm²/h) | Enhancement Ratio |

| 6β-Naltrexol Base | 1.5 ± 0.5 | 1.0 |

| CB-NTXOL-BUPOH (Codrug) | 25.4 ± 4.2 | 16.9 |

| Data derived from in vitro human skin permeation studies. |

Further research into drug delivery for 6β-naltrexol has explored the use of microneedles to create temporary, microscopic pores in the skin, facilitating the passage of hydrophilic molecules like 6β-naltrexol's hydrochloride salt. nih.gov Studies in hairless guinea pigs showed a 3.6-fold enhancement in steady-state plasma concentrations of 6β-naltrexol when delivered via microneedle-treated skin compared to passive diffusion. nih.gov

Investigation of this compound in Opioid Dependence Modulation Research

Perhaps the most compelling area of current research is the investigation of 6β-naltrexol's unique ability to modulate opioid dependence, not merely block acute opioid effects. This research is centered on its function as a biased opioid antagonist and its potential as a novel therapeutic class termed "retrograde addiction modulators." researchgate.netmdpi.com

Role as a Biased Opioid Antagonist in Preventing Dependence

The prevailing theory of opioid dependence involves the persistent upregulation of a spontaneously active form of the mu-opioid receptor (MOR-µ*). mdpi.comnih.gov Inverse agonists like naltrexone (B1662487) suppress this basal signaling, which contributes to their high potency in blocking analgesia and precipitating withdrawal. mdpi.commdpi.com In contrast, 6β-naltrexol, as a neutral antagonist, binds to the receptor without suppressing this activity. mdpi.commdpi.com

This "biased" interaction with the MOR allows 6β-naltrexol to potently prevent the development of dependence at doses significantly lower than those required to block opioid-induced pain relief or to cause withdrawal symptoms. researchgate.netmdpi.comresearchgate.net This suggests that 6β-naltrexol may preferentially bind to the specific receptor conformations that are relevant to the development of opioid dependence. researchgate.netnih.gov In preclinical models, co-administration of very low doses of 6β-naltrexol with morphine was shown to prevent subsequent withdrawal behaviors with remarkable potency. frontiersin.org

| Effect of 6β-Naltrexol | Potency (ID50) | Comparison |

| Prevention of Opioid Dependence (mice) | 0.02-0.04 mg/kg | 50-100-fold lower than doses blocking analgesia |

| Blockade of Opiate Antinociception (mice) | ~2-4 mg/kg | High dose required for central antagonism |

| Precipitation of Withdrawal (dependent mice) | High doses only | Significantly less potent than naltrexone |

| Data synthesized from multiple preclinical studies. researchgate.netfrontiersin.org |

Potential as a "Retrograde Addiction Modulator"

Building on its role as a biased antagonist, researchers have proposed that 6β-naltrexol may function as a "retrograde addiction modulator." mdpi.comdntb.gov.ua This hypothesis suggests that instead of just blocking the receptor, 6β-naltrexol actively promotes the reversal of the receptor state from the dependence-associated active form (MOR-µ*) back to its dormant, resting state (MOR-µ). mdpi.comresearchgate.net

This proposed mechanism suggests that 6β-naltrexol could gradually reverse the neuroadaptations that underlie opioid dependence. mdpi.com If validated, this would represent a novel therapeutic strategy for opioid use disorder (OUD), potentially allowing for the modulation and reversal of dependence without the need for complete opioid detoxification and without precipitating severe withdrawal. mdpi.comencyclopedia.pub This unique profile supports its clinical potential in various applications, including enhancing the safety of opioid analgesics and improving therapies for OUD. mdpi.com

Research into this compound as a Biomarker for Naltrexone Response in Preclinical Models

Given that 6β-naltrexol is the major and active metabolite of naltrexone, its plasma concentrations are being investigated as a potential biomarker to predict or explain the therapeutic response to naltrexone treatment. researchgate.netnih.gov When naltrexone is administered orally, it undergoes extensive first-pass metabolism, resulting in plasma levels of 6β-naltrexol that can be 10 to 30 times higher than those of the parent drug. wikipedia.orgwikipedia.org

Research using functional magnetic resonance imaging (fMRI) in abstinent heroin-dependent patients has provided initial evidence for this biomarker potential. researchgate.net In this study, patients treated with extended-release naltrexone (XR-NTX) showed changes in brain response to drug cues. researchgate.net Crucially, higher plasma levels of 6β-naltrexol were significantly associated with a greater reduction in the fMRI response to these cues in key brain regions involved in reward and craving, such as the amygdala and caudate. researchgate.net

These findings suggest that the therapeutic effects of naltrexone, particularly its ability to dampen cue-induced craving, may be significantly mediated by its metabolite, 6β-naltrexol. researchgate.net Therefore, monitoring 6β-naltrexol levels could potentially serve as a valuable biomarker to optimize naltrexone therapy and predict treatment outcomes in patients with opioid dependence. researchgate.netnih.gov

| Brain Region | Association with Higher 6β-Naltrexol Levels | Implication |

| Amygdala | Larger reduction in fMRI response to drug cues | Reduced emotional/craving response to triggers |

| Caudate | Larger reduction in fMRI response to drug cues | Modulation of habit and reward-seeking behavior |

| Precentral Gyrus | Larger reduction in fMRI response to drug cues | Altered motor preparation/response to cues |

| Findings from fMRI studies in patients treated with extended-release naltrexone. researchgate.net |

Further research is warranted to validate these findings and to explore the full potential of 6β-naltrexol as a clinical biomarker in the management of substance use disorders. researchgate.net

Q & A

Q. What validated analytical methods are recommended for quantifying 6β-naltrexol in biological matrices, and how do they address sensitivity and specificity?

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with electrospray ionization (ESI) is the gold standard for quantifying subnanogram-per-milliliter concentrations of 6β-naltrexol in plasma. Key methodological steps include:

- Liquid-liquid extraction to isolate analytes from plasma.

- Isocratic elution using formic acid and methanol on an ODS-AQ column for chromatographic separation.

- Positive ion mode ESI-MS/MS with collision-induced dissociation for detection.

This method achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL and inter-assay precision <13% across human, rat, and rabbit plasma . Cross-validation with gas chromatography-mass spectrometry (GC-MS) ensures reliability .

Q. What experimental models are appropriate for studying 6β-naltrexol’s pharmacokinetics and opioid receptor interactions?

- In vivo models : Rhesus monkeys are used to compare 6β-naltrexol’s potency against naltrexone and 6α-naltrexol in morphine-dependent subjects, leveraging behavioral assays (e.g., withdrawal precipitation) .

- In vitro systems : Cell membranes expressing μ-opioid receptors (MOR) are employed to assess basal signaling via GTPγS binding and cAMP modulation, distinguishing 6β-naltrexol as a neutral antagonist .

Q. How does 6β-naltrexol’s metabolic pathway influence its pharmacokinetic profile compared to naltrexone?

6β-naltrexol is the primary active metabolite of naltrexone, formed via hepatic reduction. Key considerations:

- Species differences : Rabbits exhibit lower unconjugated 6β-naltrexol levels than humans, necessitating species-specific pharmacokinetic modeling .

- Dose proportionality : Doubling naltrexone doses (50 mg vs. 100 mg/day) linearly increases 6β-naltrexol serum levels in humans, with a 4-fold interindividual variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for 6β-naltrexol across species and dosing regimens?

Contradictions arise from species-specific metabolism (e.g., rabbits vs. humans) and dose-dependent kinetics. Methodological strategies include:

Q. What experimental approaches differentiate 6β-naltrexol’s neutral antagonist activity from inverse agonism at MOR?

- In vitro assays : Measure basal GTPγS binding in untreated vs. morphine-pretreated cells. Neutral antagonists (e.g., 6β-naltrexol) suppress MOR signaling only after receptor priming, unlike inverse agonists .

- In vivo withdrawal models : Compare withdrawal severity in morphine-dependent mice; 6β-naltrexol induces milder symptoms than naloxone due to its neutral profile .

Q. How should researchers design studies to investigate 6β-naltrexol’s modulation of alcohol responses while controlling for interindividual variability?

- Within-subjects designs : Administer randomized naltrexone doses (0, 50, 100 mg/day) with alcohol challenges (none, moderate, high doses) to isolate 6β-naltrexol’s effects .

- Covariate analysis : Stratify subjects by serum 6β-naltrexol levels and genetic polymorphisms (e.g., OPRM1) to explain variability in sedation and alcohol "liking" .

Q. What methodological challenges arise in developing transdermal delivery systems for 6β-naltrexol, and how can they be addressed?

- Hydrolysis stability : Codrugs (e.g., linked to hydroxybupropion) require stability testing in skin models to ensure controlled release .

- Permeation assays : Use hairless guinea pig skin to evaluate flux and metabolite conversion rates .

Q. What statistical methods are optimal for analyzing dose-response relationships in 6β-naltrexol studies with small sample sizes?

- Non-linear mixed-effects modeling (NONMEM) : Accommodates sparse sampling and interindividual variability in PPK studies .

- Bootstrapping : Validates confidence intervals for LC-MS/MS assay precision .

Data Presentation and Reproducibility Guidelines

- Supporting Information : Provide raw LC-MS/MS chromatograms, pharmacokinetic parameters, and receptor binding curves as supplementary files, adhering to journal standards for reproducibility .

- Conflict Resolution : Explicitly address contradictory findings (e.g., species-specific metabolism) in the Discussion section, citing methodological limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.